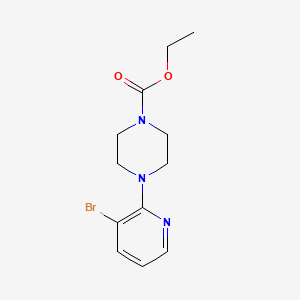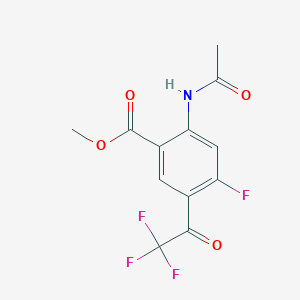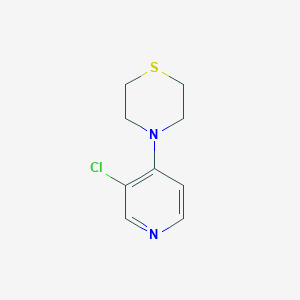
Ethyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and 3-bromopyridine as the primary starting materials.
Nucleophilic Substitution: The piperazine undergoes nucleophilic substitution with 3-bromopyridine to form the intermediate compound.
Esterification: The intermediate compound is then esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Ethyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and targets.
Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules for research purposes.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological macromolecules, modulating their activity and leading to the desired therapeutic effects. The bromopyridine moiety can enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- Ethyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
- tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate
- N-(pyridin-2-yl)amides
Uniqueness
Ethyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and binding properties. This unique structure can lead to distinct biological activities and applications compared to other similar compounds.
特性
分子式 |
C12H16BrN3O2 |
|---|---|
分子量 |
314.18 g/mol |
IUPAC名 |
ethyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H16BrN3O2/c1-2-18-12(17)16-8-6-15(7-9-16)11-10(13)4-3-5-14-11/h3-5H,2,6-9H2,1H3 |
InChIキー |
KVDRPJRBOBLXRO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=CC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid](/img/structure/B15122548.png)
![1-(3,4-Dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15122553.png)
![7-Methoxy-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15122556.png)
![4-[1-(5-Chloro-3-fluoropyridin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15122566.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B15122573.png)
![4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B15122578.png)
![6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile](/img/structure/B15122582.png)
![6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B15122595.png)
![2-(4-Fluorophenyl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B15122611.png)
![3-fluoro-4-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B15122615.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinazoline](/img/structure/B15122619.png)



